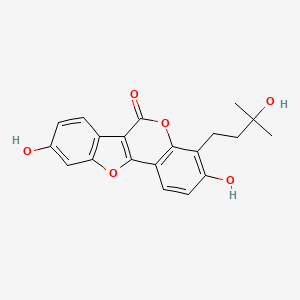
Dolichosin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolichosin A is a coumestan compound isolated from Glycine tabacina, a plant traditionally used in Chinese herbal medicine for treating rheumatoid arthritis and joint infections . This compound has shown significant anti-inflammatory and anti-arthritic properties, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Dolichosin A would likely involve the extraction of the compound from Glycine tabacina using solvent extraction methods. This process would be followed by purification steps such as chromatography to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Dolichosin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of this compound.
Scientific Research Applications
Dolichosin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumestan chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mechanism of Action
Dolichosin A exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation and osteoclastogenesis . Specifically, it blocks the PI3K/AKT and MAPK pathways, leading to reduced levels of pro-inflammatory mediators such as tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2 . This inhibition results in decreased inflammation and osteoclast formation, making this compound a promising candidate for treating rheumatoid arthritis .
Comparison with Similar Compounds
Dolichosin A is unique among coumestans due to its specific inhibitory effects on the PI3K/AKT and MAPK pathways . Similar compounds include:
Coumestrol: Another coumestan with estrogenic activity and potential anti-cancer properties.
Psoralidin: A coumestan with anti-inflammatory and anti-cancer effects.
Wedelolactone: A coumestan known for its anti-inflammatory and hepatoprotective properties.
This compound stands out due to its strong anti-arthritic activity and specific molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H18O6 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,9-dihydroxy-4-(3-hydroxy-3-methylbutyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)8-7-11-14(22)6-5-13-17(11)26-19(23)16-12-4-3-10(21)9-15(12)25-18(13)16/h3-6,9,21-22,24H,7-8H2,1-2H3 |
InChI Key |
BWYQHLSVBXSHPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C3=C2OC4=C3C=CC(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















